2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
CAS No.: 1949816-39-0
Cat. No.: VC3129559
Molecular Formula: C9H16ClN3
Molecular Weight: 201.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1949816-39-0 |
---|---|
Molecular Formula | C9H16ClN3 |
Molecular Weight | 201.7 g/mol |
IUPAC Name | 2-(1-methylpyrazol-4-yl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C9H15N3.ClH/c1-12-7-8(6-11-12)9-4-2-3-5-10-9;/h6-7,9-10H,2-5H2,1H3;1H |
Standard InChI Key | RWBGNHFMXNZOTP-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2CCCCN2.Cl |
Canonical SMILES | CN1C=C(C=N1)C2CCCCN2.Cl |
Introduction
Chemical Properties and Structural Insights
Basic Chemical Data
The compound's fundamental chemical properties provide important insights into its potential behavior in various chemical and biological environments. Table 1 presents the key chemical data for 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride.
Table 1: Chemical Properties of 2-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Property | Value |
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Molecular Formula | C₉H₁₆ClN₃ |
Molecular Weight | 201.7 g/mol |
CAS Number | 1949816-39-0 |
MDL Number | MFCD30004137 |
SMILES Notation | CN1C=C(C2CCCCN2)C=N1.Cl |
Typical Commercial Purity | 95% |
The molecular formula C₉H₁₆ClN₃ indicates the presence of three nitrogen atoms (two from the pyrazole ring and one from the piperidine ring), nine carbon atoms, and sixteen hydrogen atoms, along with one chloride ion . This composition gives the compound a moderate molecular weight of 201.7 g/mol, which is within the range considered favorable for drug-like compounds according to Lipinski's Rule of Five.
Current Research Status and Future Directions
Research Development Status
The compound represents an interesting branch of pyrazole-piperidine chemistry that merits further investigation, particularly given the demonstrated biological activities of related compounds. Its relatively simple structure, compared to some of the more complex derivatives mentioned in the search results, positions it as a potential intermediate or scaffold for developing more elaborate drug candidates.
Future Research Directions
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Comprehensive Physicochemical Characterization: Detailed studies of its solid-state properties, solution behavior, and stability would provide valuable foundational knowledge.
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Biological Activity Screening: Broad-spectrum screening against various biological targets would help identify specific activities, particularly focusing on neurological targets based on the activities of related compounds.
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Derivative Development: Systematic modification of the basic scaffold to create libraries of derivatives could yield compounds with enhanced potency, selectivity, or pharmacokinetic properties.
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Synthetic Methodology Improvement: Development of more efficient, scalable synthetic routes would facilitate both research applications and potential commercial development.
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Structure-Activity Relationship Studies: Detailed comparison with structural analogs would help elucidate the importance of specific structural features for biological activity.
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